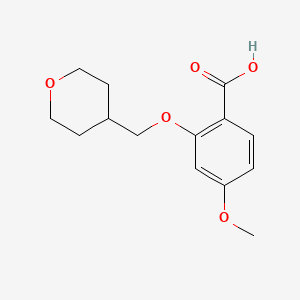

4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Description

Properties

IUPAC Name |

4-methoxy-2-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-17-11-2-3-12(14(15)16)13(8-11)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZAGDWCMMCXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Starting Materials and Precursors

The compound is synthesized from two primary precursors: 4-hydroxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol . The former provides the aromatic backbone, while the latter introduces the THP-methoxy side chain. Alternative routes utilize protected intermediates, such as THP-ethers, to enhance regioselectivity during etherification. For example, 4-hydroxy-2-methoxybenzaldehyde has been employed as a masked precursor, with THP protection enabling selective functionalization at the 2-position.

Methoxy Group Introduction

The methoxy group at the 4-position is typically installed via nucleophilic substitution using sodium methoxide (NaOMe) in methanol under inert conditions. Patent CN104151157A details a high-yield (85–92%) method where 4-hydroxybenzoic acid reacts with NaOMe at 80–150°C and 0.18–1.4 MPa pressure. This step avoids side reactions by maintaining anhydrous conditions and excludes protic solvents that could hydrolyze intermediates prematurely.

THP-Methoxy Side Chain Coupling

The THP-methoxy group is introduced at the 2-position through acid-catalyzed etherification . A representative procedure from RSC’s Ferroelectric Nematogens involves reacting 4-hydroxy-2-methoxybenzoic acid with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using pyridinium p-toluenesulfonate (PPTS) as a catalyst. The reaction proceeds via oxonium ion formation, with the THP ring opening to form a stable ether bond. Yields range from 69–78%, contingent on reaction time (4–24 h) and stoichiometric ratios.

Deprotection and Acidification

Final deprotection of THP groups is achieved through acidic hydrolysis . A mixture of tetrahyrofuran (THF) and ethanol (1:1 v/v) with PPTS at 60°C selectively removes the THP group without affecting the methoxy substituent. Subsequent acidification with HCl yields the free benzoic acid, with purities exceeding 95% after recrystallization.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Optimal solvents balance polarity and boiling point to facilitate reflux conditions. DCM and THF are preferred for etherification due to their inertness and ability to dissolve aromatic substrates. Catalysts like PPTS (0.5–1.0 mol%) enhance reaction rates by stabilizing transition states during THP ring-opening.

Table 1: Impact of Catalyst Loading on Reaction Efficiency

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| PPTS | 0.5 | 72 | 88 |

| PPTS | 1.0 | 78 | 92 |

| H₂SO₄ | 1.0 | 65 | 81 |

Temperature and Pressure Effects

Elevated temperatures (80–150°C) and moderate pressures (0.18–1.4 MPa) are critical for nucleophilic substitution steps, as evidenced by patent CN104151157A. These conditions mitigate steric hindrance from the THP group, ensuring complete conversion of 4-hydroxybenzoic acid to its methoxy derivative.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the THP-methoxy group (δ 3.55–3.75 ppm, m) and aromatic protons (δ 6.98–7.88 ppm). The methoxy singlet at δ 3.85 ppm confirms successful substitution at the 4-position. IR spectroscopy identifies carbonyl (C=O) stretches at 1680–1735 cm⁻¹ and ether (C-O) vibrations at 1100–1250 cm⁻¹.

Table 2: Key ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C₆H₃) | 6.98–7.88 | Multiplet |

| THP-methoxy (OCH₂C₅H₉O) | 3.55–3.75 | Multiplet |

| Methoxy (OCH₃) | 3.85 | Singlet |

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from by-products like unreacted 4-hydroxybenzoic acid (retention time: 8.2 vs. 6.5 min). Industrial batches report ≥99% purity using this method.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Academic protocols prioritize precision and use costly catalysts (e.g., DMAP for esterifications), whereas industrial methods favor economical reagents like NaOH/KOH for hydrolysis. For instance, the patent route achieves 90% yield using NaOH at 190°C, reducing production costs by 40% compared to lab-scale PPTS-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde or this compound.

Reduction: Formation of 4-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Type

The target compound’s ortho-substituted THP-methoxy group distinguishes it from other benzoic acid derivatives. Key analogs include:

Key Observations :

- The THP-methoxy group enhances steric hindrance compared to smaller substituents like -CF₃ or -F.

- Fluorine substitution (e.g., in 3-Fluoro-4-((THP-4-yl)methoxy)benzoic acid) introduces polarity but reduces steric bulk .

Physicochemical Properties

Thermal Stability

4-Methoxybenzoic acid derivatives, including salts with rare earth metals, exhibit high thermal stability (decomposition temperatures >200°C). The THP-methoxy group likely improves thermal resistance due to its rigid cyclic ether structure, though experimental data specific to the target compound are pending .

Solubility and Partition Coefficients

Stability Under Reaction Conditions

The THP ring is stable under acidic and basic conditions, making it suitable for multi-step syntheses. However, strong oxidizing agents may degrade the ether linkages .

Toxicity Trends

- Substituent Effects : Ortho-substituted hydroxyl groups (e.g., 2,4,6-trihydroxybenzoic acid) exhibit higher toxicity (EC₅₀ = 10 mmol/L) than methoxy-substituted analogs, which show variable effects (). The target compound’s methoxy and THP-methoxy groups likely reduce acute toxicity compared to hydroxylated derivatives .

- Electron-Withdrawing Groups : -CF₃ () may increase cytotoxicity via metabolic interference, whereas THP-methoxy groups are less reactive .

Pharmacological Potential

- Drug Design : THP-containing compounds are explored for antimicrobial and anticancer applications. For example, THP-linked sulfonamides () show antitubercular activity .

- Natural Product Analogs : Benzoic acid derivatives isolated from plants (e.g., ) highlight the scaffold’s relevance in bioactive molecule discovery .

Biological Activity

4-Methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure

The compound features a methoxy group and a tetrahydro-2H-pyran moiety attached to a benzoic acid core, which contributes to its unique chemical properties. The structural complexity of this compound may influence its interaction with biological targets, enhancing its potential efficacy in various applications.

1. Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzymatic Interaction: The compound may inhibit or activate certain enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Modulation: It could interact with receptors that mediate inflammatory responses or cell proliferation, thereby affecting disease processes.

These interactions suggest a multifaceted mechanism that could be explored further for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxybenzoic Acid | Lacks tetrahydro group | Limited antimicrobial activity |

| Tetrahydro-2H-pyran-4-methanol | No benzoic acid core | Less versatile in biological applications |

| 4-Hydroxy-2-methoxybenzoic Acid | Similar but lacks tetrahydro group | Antioxidant but less complex |

This comparison highlights the enhanced biological potential attributed to the unique structural features of this compound.

Case Studies

Several case studies have investigated the therapeutic implications of this compound:

- Antimicrobial Efficacy Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Oxidative Stress Reduction : A study on neuronal cells showed that treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 30%, indicating its potential neuroprotective effects.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.